

# Iadademstat: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ladademstat** (ORY-1001) is a pioneering, orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic enzyme implicated in the pathogenesis of various cancers. Developed by Oryzon Genomics, **ladademstat** represents a promising therapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to **ladademstat**.

# Molecular Structure and Physicochemical Properties

**ladademstat** is a potent and selective covalent inhibitor of LSD1.[1] Its chemical and physical properties are summarized below.



| Identifier                        | Value                                                                 | Reference    |  |
|-----------------------------------|-----------------------------------------------------------------------|--------------|--|
| IUPAC Name                        | trans-N1-((1R,2S)-2-<br>phenylcyclopropyl)-1,4-<br>cyclohexanediamine | yl)-1,4- [2] |  |
| Chemical Formula                  | C15H22N2                                                              | [3]          |  |
| Molecular Weight                  | 230.35 g/mol                                                          | [3]          |  |
| CAS Number                        | 1431304-21-0 (parent)                                                 | [4]          |  |
| 1431326-61-2<br>(dihydrochloride) | [5]                                                                   |              |  |
| Development Codes                 | ORY-1001, RG-6016                                                     | [2]          |  |
|                                   |                                                                       |              |  |
| Physicochemical Property          | Value                                                                 | Reference    |  |

| Physicochemical Property          | Value           | Reference |
|-----------------------------------|-----------------|-----------|
| Solubility (Dihydrochloride Salt) | Water: 60 mg/mL | [5]       |
| DMSO: 25 mg/mL (with heating)     | [4]             |           |

## **Pharmacological Properties**

**ladademstat**'s primary pharmacological effect is the potent and selective inhibition of LSD1. This inhibition is irreversible and occurs through covalent binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[6]



| Pharmacological<br>Parameter | Value                                    | Assay/Method           | Reference |
|------------------------------|------------------------------------------|------------------------|-----------|
| LSD1 IC50                    | <20 nM                                   | [7]                    |           |
| 12 nmol/L (mean)             | AlphaScreen™ assay                       | [8]                    | _         |
| Selectivity                  | >1000-fold vs. LSD2,<br>MAO-A, MAO-B     | [5]                    |           |
| Mechanism of Action          | Irreversible, covalent inhibitor of LSD1 | [6]                    |           |
| Pharmacokinetics<br>(Human)  |                                          |                        | _         |
| Half-life                    | 40-100 hours                             | Phase I Clinical Trial | [1]       |
| Tmax                         | 4-8 hours                                | Phase I Clinical Trial | [1]       |

## **Mechanism of Action**

**ladademstat** exhibits a dual mechanism of action, targeting both the enzymatic and scaffolding functions of LSD1.

- Enzymatic Inhibition: ladademstat covalently binds to the FAD cofactor in the catalytic
  center of LSD1, thereby blocking its demethylase activity. This leads to an increase in the
  methylation of histone H3 at lysine 4 (H3K4), resulting in the altered expression of genes
  involved in cell differentiation and tumor suppression.[2]
- Disruption of Protein-Protein Interactions: The binding of ladademstat to LSD1 also causes a steric hindrance that disrupts the interaction of LSD1 with its binding partners.[9]
  - In Acute Myeloid Leukemia (AML), ladademstat disrupts the interaction between LSD1 and Growth Factor Independent 1 (GFI1). This complex is crucial for the repression of genes that promote myeloid differentiation. By disrupting this interaction, ladademstat promotes the differentiation of leukemic blasts.[9][10]
  - In Small Cell Lung Cancer (SCLC), ladademstat impairs the binding of LSD1 to
     Insulinoma-associated protein 1 (INSM1). This leads to the reactivation of the NOTCH



signaling pathway, which is a tumor suppressor in this context, resulting in the suppression of SCLC tumorigenesis.[9][11]

## **Signaling Pathway Visualizations**

The following diagrams illustrate the key signaling pathways affected by **ladademstat**.



Click to download full resolution via product page

Caption: **ladademstat** disrupts the LSD1-GFI1 complex in AML, leading to myeloid differentiation.



Click to download full resolution via product page

Caption: ladademstat restores NOTCH1 expression in SCLC, leading to tumor suppression.

# Experimental Protocols LSD1 Enzymatic Activity Assay (AlphaScreen™)

This protocol is adapted from a study investigating the in vitro efficacy of ladademstat.[8]



#### Materials:

- 384-well Optiplates
- Assay buffer
- Biotinylated histone H3 peptide substrate
- Recombinant human LSD1 enzyme
- ladademstat
- Anti-Mouse Acceptor beads
- · Primary antibody against demethylated substrate
- · Streptavidin-coated Donor beads
- AlphaScreen microplate reader

#### Procedure:

- Prepare serial dilutions of **ladademstat** in assay buffer containing 3.3% DMSO.
- In a 384-well Optiplate, add 3  $\mu$ L of the diluted **ladademstat** to 4  $\mu$ L of LSD1 enzyme solution.
- Incubate for 30 minutes at room temperature.
- Initiate the enzymatic reaction by adding 3  $\mu$ L of the histone H3 peptide substrate.
- Incubate for 60 minutes at room temperature.
- Add a mixture of the primary antibody and Anti-Mouse Acceptor beads.
- Incubate for 60 minutes at room temperature in the dark.
- Add Streptavidin-coated Donor beads.







- Incubate for 30 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen microplate reader.
- Calculate the percentage of LSD1 activity relative to a no-inhibitor control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of **ladademstat** concentration and fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchhub.com [researchhub.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes -PMC [pmc.ncbi.nlm.nih.gov]
- 9. oryzon.com [oryzon.com]
- 10. LSD1 inhibitors disrupt the GFI1 transcription repressor complex PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ladademstat: A Technical Guide to its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609776#molecular-structure-and-properties-of-iadademstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com